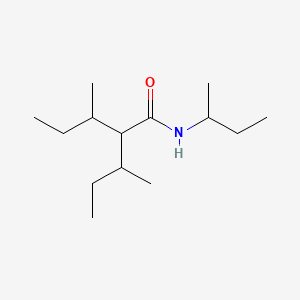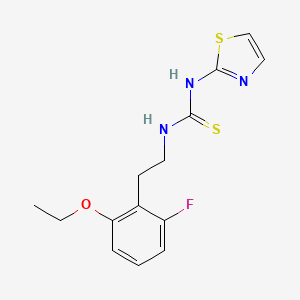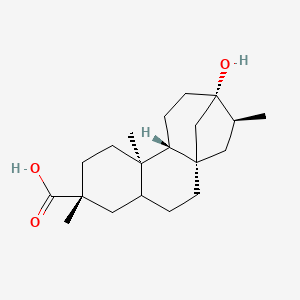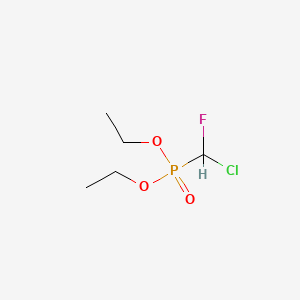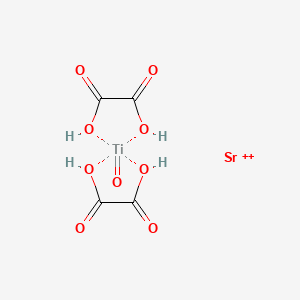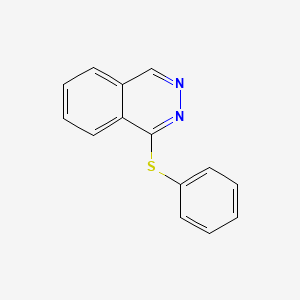
Phthalazine, 1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1-(phenylthio)- is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazine, 1-(phenylthio)- typically involves the condensation of substituted 2-bromobenzaldehyde acetals with hydrazine, followed by the introduction of the phenylthio group. The process can be summarized as follows:
Lithiation and Formylation: Substituted 2-bromobenzaldehyde acetals undergo lithiation using n-butyllithium, followed by formylation with anhydrous N,N-dimethylformamide to yield the corresponding aldehydes.
Deprotection: The aldehydes are deprotected using wet Amberlyst® 15 in acetone to obtain phthalaldehydes.
Condensative Cyclization: The phthalaldehydes react with anhydrous hydrazine in absolute ethanol to form the phthalazine core.
Introduction of Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of Phthalazine, 1-(phenylthio)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phthalazine, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to yield phthalazine dicarboxylic acid.
Reduction: Reduction reactions using zinc and hydrochloric acid can convert the compound into orthoxylylene diamine.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Thiol reagents under nucleophilic substitution conditions.
Major Products:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Scientific Research Applications
Phthalazine, 1-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Phthalazine, 1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphodiesterase and cyclooxygenase, leading to various biological effects. It also interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties .
Comparison with Similar Compounds
Phthalazine, 1-(phenylthio)- can be compared with other similar compounds such as:
Quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Cinnoline: Known for its antimicrobial properties but lacks the phenylthio group.
Quinazoline: Exhibits anticancer properties but has a different core structure.
Properties
CAS No. |
149365-50-4 |
|---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
1-phenylsulfanylphthalazine |
InChI |
InChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H |
InChI Key |
ZFYCMRGBNKNQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


